Cas no 299936-70-2 (5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine)
5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(2-Methoxy-benzyl)-[1,3,4]thiadiazol-2-ylamine
- ALBB-009386
- AKOS000300928
- 5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-amine
- CS-0314141
- BBL002956
- SY318546
- 2-Amino-5-(2-methoxybenzyl)-1,3,4-thiadiazole
- 5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine
- 1,3,4-thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-
- MFCD02664078
- STK500412
- 299936-70-2
- SCHEMBL11324576
- DTXSID301219669
- VS-01271
- H25117
- 5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
-
- MDL: MFCD02664078
- Inchi: 1S/C10H11N3OS/c1-14-8-5-3-2-4-7(8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13)
- InChI Key: GJXNLMJPQNHNDL-UHFFFAOYSA-N
- SMILES: S1C(N)=NN=C1CC1C=CC=CC=1OC
Computed Properties
- Exact Mass: 221.06228316g/mol
- Monoisotopic Mass: 221.06228316g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 89.3Ų
5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018505-500mg |
5-(2-Methoxy-benzyl)-[1,3,4]thiadiazol-2-ylamine |
299936-70-2 | 500mg |
2957CNY | 2021-05-07 | ||
| Fluorochem | 057042-1g |
5-(2-Methoxy-benzyl)-[1,3,4]thiadiazol-2-ylamine |
299936-70-2 | 1g |
£307.00 | 2022-03-01 | ||
| abcr | AB371596-500 mg |
5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine |
299936-70-2 | 500MG |
€254.60 | 2023-02-04 | ||
| abcr | AB371596-1 g |
5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine |
299936-70-2 | 1 g |
€322.50 | 2023-07-19 | ||
| Chemenu | CM379028-1g |
5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine |
299936-70-2 | 95%+ | 1g |
$291 | 2023-02-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 018505-500mg |
5-(2-Methoxy-benzyl)-[1,3,4]thiadiazol-2-ylamine |
299936-70-2 | 500mg |
2957.0CNY | 2021-07-13 | ||
| TRC | M244015-250mg |
5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine |
299936-70-2 | 250mg |
$ 275.00 | 2022-06-04 | ||
| TRC | M244015-500mg |
5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine |
299936-70-2 | 500mg |
$ 450.00 | 2022-06-04 | ||
| TRC | M244015-1000mg |
5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine |
299936-70-2 | 1g |
$ 720.00 | 2022-06-04 | ||
| abcr | AB371596-500mg |
5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine; . |
299936-70-2 | 500mg |
€269.00 | 2024-06-07 |
5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine Suppliers
5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine Related Literature
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on 5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
Introduction to 5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine (CAS No. 299936-70-2)
5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine, identified by its CAS number 299936-70-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities. The compound features a thiadiazole core, which is a well-known pharmacophore in drug discovery, coupled with a 2-methoxybenzyl side chain, enhancing its molecular diversity and functional properties.
The thiadiazole scaffold is renowned for its versatility in medicinal chemistry, exhibiting a wide range of biological activities such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of the 2-methoxybenzyl group introduces additional electronic and steric effects, which can modulate the compound's interactions with biological targets. This combination makes 5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine a promising candidate for further investigation in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds more accurately. Studies have shown that the thiadiazole moiety can interact with specific amino acid residues in protein targets, leading to inhibitory effects on various enzymes and receptors. The 2-methoxybenzyl group further enhances these interactions by providing additional hydrogen bonding opportunities and steric hindrance, optimizing the compound's binding efficacy.
In the context of drug discovery, 5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine has been explored for its potential in addressing critical health challenges. For instance, research indicates that thiadiazole derivatives can exhibit potent antimicrobial activity against resistant strains of bacteria. This is particularly relevant in an era where antibiotic resistance poses a significant threat to global health. Additionally, the compound's structural features suggest it may interfere with viral replication mechanisms, making it a candidate for antiviral applications.
The synthesis of 5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex molecular framework efficiently. These techniques not only improve synthetic efficiency but also enhance the scalability of production for future clinical studies.
Pharmacokinetic studies are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of novel compounds like 5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine. Preliminary data suggest that this compound exhibits moderate solubility in both aqueous and organic solvents, which is favorable for formulation development. Furthermore, its stability under various storage conditions ensures long-term viability for further research and potential commercialization.
The potential therapeutic applications of 5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine extend beyond antimicrobial and antiviral uses. Research has indicated that thiadiazole derivatives may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This makes them attractive candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound's ability to interact with specific enzymes involved in cell signaling pathways suggests its potential in oncology research.
In conclusion,5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine (CAS No. 299936-70-2) represents a fascinating area of study in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities position it as a valuable asset in the quest for novel therapeutic solutions. As research continues to uncover new insights into its mechanisms of action, this compound holds promise for addressing some of the most pressing challenges in modern medicine.
299936-70-2 (5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine) Related Products
- 87410-83-1(1,3,4-Thiadiazol-2-amine, 5-[(3-methoxyphenyl)methyl]-N-methyl-)
- 87411-03-8(1,3,4-Thiadiazol-2-amine, 5-[4-(2-methylphenoxy)butyl]-)
- 87410-85-3(1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-)
- 87410-81-9(1,3,4-Thiadiazol-2-amine, 5-[(4-methoxyphenyl)methyl]-N-methyl-)
- 313957-85-6(5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine)
- 88742-95-4(1,3,4-Thiadiazol-2-amine, 5-[2-(3,4,5-trimethoxyphenyl)ethyl]-)
- 88742-92-1(1,3,4-Thiadiazol-2-amine, 5-[(3,4,5-trimethoxyphenyl)methyl]-)
- 87527-51-3(1,3,4-Thiadiazol-2-amine, 5-[3-(4-ethylphenoxy)propyl]-)
- 915921-54-9(5-2-(2,5-Dimethylphenoxy)ethyl-1,3,4-thiadiazol-2-amine)
- 915920-94-4(5-2-(2,4-Dimethylphenoxy)ethyl-1,3,4-thiadiazol-2-amine)